N1-Benzyl: Target Engagement Profile
The N1-benzyl substitution in 1-benzyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one (CAS 41372-93-4) defines a distinct pharmacophore geometry that differs fundamentally from N1-tetrahydropyranyl analogs developed as PDE1 inhibitors [1]. While structurally analogous pyrazolo[4,3-c]pyridin-4-ones with alternative N1-substituents have been optimized for specific targets—including PEX14-PEX5 PPI inhibition with IC50 values as low as 5.7 µM for optimized N1-aryl derivatives [2] and HIV-1 reverse transcriptase inhibition with IC50 of 2.79–3.67 µM for 6-substituted N1-benzyl derivatives [3]—the unsubstituted core scaffold at the 3-, 6-, and 7-positions in CAS 41372-93-4 yields a distinct selectivity fingerprint [4]. The benzyl moiety provides a defined hydrophobic anchor point for further derivatization that differs from N1-tetrahydropyranyl (PDE1-optimized), N1-aryl (antitrypanosomal-optimized), and N1-alkyl (intermediate-activity) substitution patterns [1][2].
| Evidence Dimension | Target engagement profile / Pharmacophore geometry |
|---|---|
| Target Compound Data | N1-benzyl, 3-H, 6-H, 7-H; PDE1 inhibition IC50 = 280–330 nM in biochemical assays [5][6] |
| Comparator Or Baseline | N1-tetrahydropyranyl derivatives: PDE1 IC50 optimized to ~3 nM range; N1-aryl PEX14-PEX5 inhibitors: IC50 5.7–22 µM; 6-substituted N1-benzyl derivatives: anti-HIV-1 IC50 2.79–3.67 µM |
| Quantified Difference | PDE1 potency differs by ~100-fold between N1-benzyl parent and optimized N1-tetrahydropyranyl derivatives; target engagement shifts from PDE1 to kinase/HIV/PEX pathways with scaffold modifications |
| Conditions | In vitro enzyme assays using recombinant human PDE1C, PDE3B, PDE5A1, PDE6C, PDE8A, PDE9A2, PDE10A1 [5][6]; PEX14-PEX5 PPI AlphaScreen assay [2]; TZM-bl cell line anti-HIV-1 assay [3] |
Why This Matters
This compound serves as a defined N1-benzyl reference standard for SAR campaigns; substitution with alternative N1-substituted analogs without target-specific validation introduces confounding variables in kinase, PDE, or PPI inhibition studies.
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- [2] Dawidowski M, Kalel VC, Napolitano V, et al. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. J Med Chem. 2020;63(3):1208-1228. View Source
- [3] Synthesis and in-vitro anti-HIV-1 evaluation of novel pyrazolo[4,3-c]pyridin-4-one derivatives. Eur J Med Chem. 2019;183:111714. View Source
- [4] PubChem. 1-benzyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one. Compound Summary, CID 135741612. View Source
- [5] BindingDB. BDBM86642 (BC11-38). Affinity Data: PDE1C IC50 = 280 nM. View Source
- [6] BindingDB. BDBM86640 (BC11-19). Affinity Data: PDE1C IC50 = 330 nM. View Source
